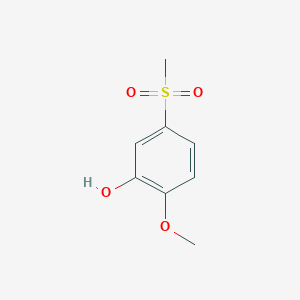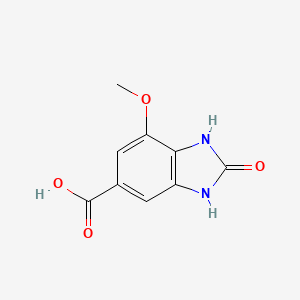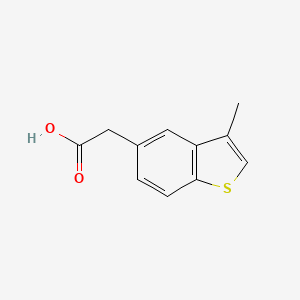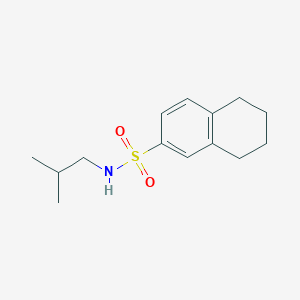
5-Methanesulfonyl-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methanesulfonyl-2-methoxyphenol, also known as mesurol, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. Mesurol is commonly used as a pesticide, but its applications in scientific research have gained significant attention in recent years.
Wirkmechanismus
Mesurol inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. The accumulation of acetylcholine leads to overstimulation of the nervous system, which can result in paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methanesulfonyl-2-methoxyphenol are primarily related to its inhibition of acetylcholinesterase. Inhibition of acetylcholinesterase can result in the accumulation of acetylcholine, which can lead to overstimulation of the nervous system. This can result in symptoms such as tremors, convulsions, and paralysis. Mesurol has also been shown to have effects on the immune system, with studies showing that it can modulate the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Mesurol has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool in the study of the nervous system. It is also relatively easy to synthesize and purify. However, 5-Methanesulfonyl-2-methoxyphenol has several limitations. It is toxic to humans and animals, which requires careful handling and disposal. It is also relatively unstable, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for the use of 5-Methanesulfonyl-2-methoxyphenol in scientific research. One area of interest is the study of the effects of 5-Methanesulfonyl-2-methoxyphenol on the immune system. There is evidence to suggest that 5-Methanesulfonyl-2-methoxyphenol can modulate the production of cytokines and chemokines, which could have implications for the treatment of inflammatory diseases. Another area of interest is the development of new insecticides based on the structure of 5-Methanesulfonyl-2-methoxyphenol. The use of 5-Methanesulfonyl-2-methoxyphenol as a starting point for the development of new insecticides could lead to the discovery of compounds with improved efficacy and safety profiles. Finally, there is potential for the use of 5-Methanesulfonyl-2-methoxyphenol in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of acetylcholinesterase is a common target for drugs used to treat these diseases, and 5-Methanesulfonyl-2-methoxyphenol could be a valuable tool in the development of new treatments.
Synthesemethoden
The synthesis of 5-Methanesulfonyl-2-methoxyphenol involves the reaction of 2-methoxyphenol with methane sulfonyl chloride in the presence of a base. The reaction results in the formation of 5-Methanesulfonyl-2-methoxyphenol as a white crystalline powder. The purity of 5-Methanesulfonyl-2-methoxyphenol can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Mesurol has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes 5-Methanesulfonyl-2-methoxyphenol a valuable tool in the study of the nervous system and the effects of acetylcholine on behavior and cognition. Mesurol has also been used in the study of insecticide resistance in insects.
Eigenschaften
IUPAC Name |
2-methoxy-5-methylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHNMTOCCPQAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)



![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)


![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)



